molecular formula C23H17N3O5S2 B11134272 (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

Cat. No.: B11134272
M. Wt: 479.5 g/mol
InChI Key: NWEOFUIDTUVTRC-UHFFFAOYSA-N
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Description

The compound (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including furan rings, a thiadiazole ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The furan rings and thiadiazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan and thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O5S2

Molecular Weight

479.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C23H17N3O5S2/c1-13-6-8-14(9-7-13)12-32-23-25-24-22(33-23)26-18(15-4-2-10-30-15)17(20(28)21(26)29)19(27)16-5-3-11-31-16/h2-11,18,28H,12H2,1H3

InChI Key

NWEOFUIDTUVTRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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